Tricyclo[3.2.1.0,2,4]octan-3-amine
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Overview
Description
Tricyclo[3.2.1.0,2,4]octan-3-amine is a unique organic compound characterized by its tricyclic structure. This compound is notable for its rigid, cage-like framework, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications due to its stability and reactivity.
Scientific Research Applications
Tricyclo[3.2.1.0,2,4]octan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.2.1.0,2,4]octan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a tricyclic ketone or aldehyde in the presence of a reducing agent. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired tricyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[3.2.1.0,2,4]octan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Comparison with Similar Compounds
Tricyclo[3.2.1.0,2,4]octane: A similar tricyclic compound without the amine group.
Norbornane: Another tricyclic compound with a different ring structure.
Adamantane: A polycyclic compound with a similar cage-like structure.
Uniqueness: Tricyclo[3.2.1.0,2,4]octan-3-amine is unique due to its specific tricyclic structure combined with an amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
tricyclo[3.2.1.02,4]octan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-8-6-4-1-2-5(3-4)7(6)8/h4-8H,1-3,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSWLMCWQKHBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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